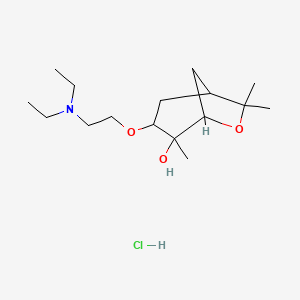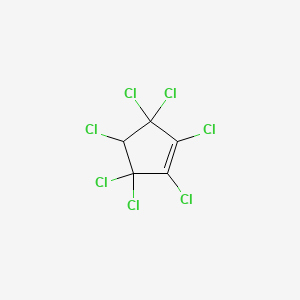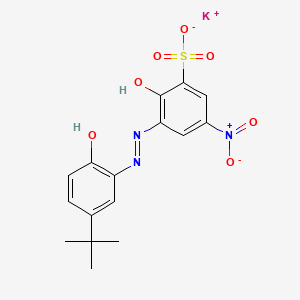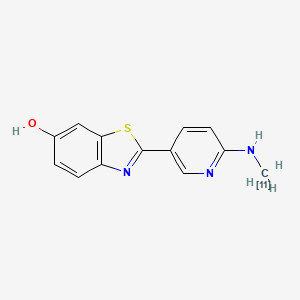
6-Benzothiazolol, 2-(6-(methyl-11c-amino)-3-pyridinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD-2184 C-11 involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of AZD-2184 C-11 typically involves large-scale chemical reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
AZD-2184 C-11 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
AZD-2184 C-11 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s disease.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of AZD-2184 C-11 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neuroprotective and anti-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to AZD-2184 C-11 include:
2,3,5-Trichlorobenzaldehyde: Another compound with similar chemical properties and applications.
Azobisisobutyronitrile: Shares some chemical reactivity and is used in similar industrial applications.
Uniqueness
AZD-2184 C-11 is unique due to its specific chemical structure and the particular biological pathways it affects. Its potential therapeutic applications, especially in neurodegenerative diseases, set it apart from other similar compounds .
Properties
CAS No. |
945400-67-9 |
|---|---|
Molecular Formula |
C13H11N3OS |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
2-[6-((111C)methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C13H11N3OS/c1-14-12-5-2-8(7-15-12)13-16-10-4-3-9(17)6-11(10)18-13/h2-7,17H,1H3,(H,14,15)/i1-1 |
InChI Key |
FYTAUNFPOYWHBC-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]NC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


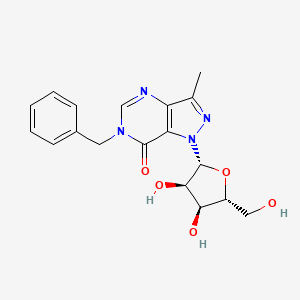
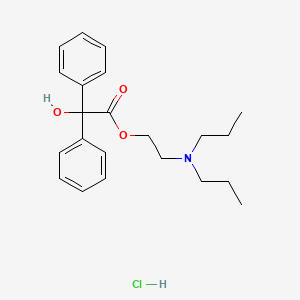

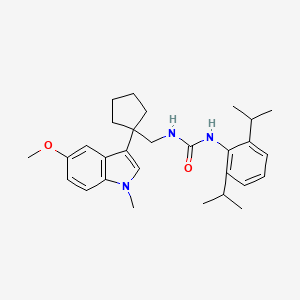
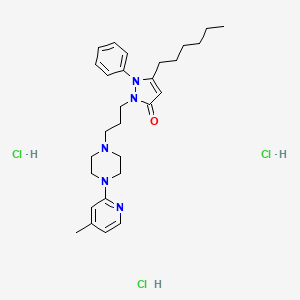

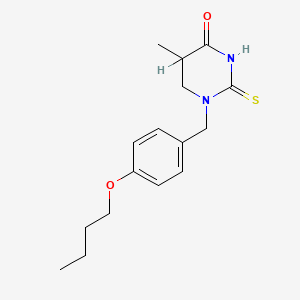
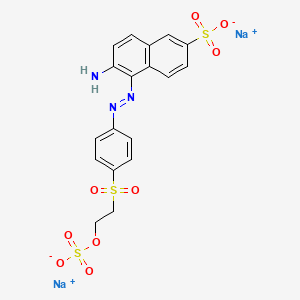
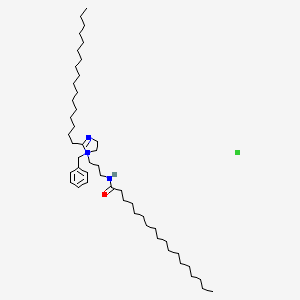
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)

